Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group and the benzylamino substituent in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The benzylamino group is then introduced via nucleophilic substitution reactions using benzylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzylamine, trifluoromethyl iodide, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The benzylamino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The quinoline core is known to intercalate with DNA, which can disrupt DNA replication and transcription processes .
Comparison with Similar Compounds
Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: Similar in structure but with a hydroxy group instead of a benzylamino group.
Ethyl 4-(benzylamino)-6-(4-methoxybenzamido)quinoline-3-carboxylate: Contains an additional methoxybenzamido group, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c1-2-27-19(26)15-12-25-18-14(9-6-10-16(18)20(21,22)23)17(15)24-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKDDMKJRGHABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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